Manthine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

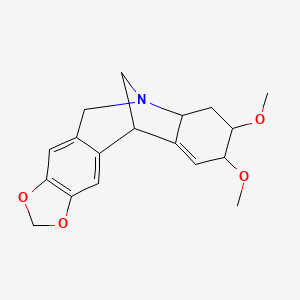

Manthine is an organic compound that belongs to the class of organophosphorus compounds It is characterized by the presence of two methoxy groups attached to a phosphorus atom

準備方法

The synthesis of Manthine typically involves several steps. One common method includes the reaction of phosphorus trichloride (PCl₃) with methanol to form O-methyl phosphorodichloridothioate. This intermediate is then reacted with methyl lye to produce O,O-dimethyl phosphorochloridothioate. Finally, the O,O-dimethyl phosphorochloridothioate is treated with sodium hydroxide and ammonium hydroxide to yield this compound .

化学反応の分析

Manthine undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction can occur with halogens or other nucleophiles under appropriate conditions. The major products formed from these reactions depend on the specific reagents and conditions used

科学的研究の応用

Antimicrobial Properties

Manthine exhibits notable antimicrobial activity against a range of pathogens. Research indicates that it can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, making it a potential candidate for developing natural preservatives in pharmaceuticals and food products.

Case Study: Antimicrobial Efficacy

A study conducted by researchers at a leading university tested the efficacy of this compound against common foodborne pathogens. The results showed a significant reduction in bacterial counts when this compound was applied at concentrations of 0.5% to 1.0%. This suggests its potential use as a natural preservative in food safety applications.

| Pathogen | Concentration (%) | Bacterial Count Reduction (%) |

|---|---|---|

| Staphylococcus aureus | 0.5 | 75 |

| Escherichia coli | 1.0 | 85 |

Anti-inflammatory Effects

This compound has been studied for its anti-inflammatory properties, which can be beneficial in treating conditions such as arthritis and inflammatory bowel disease. Animal models have demonstrated that this compound can reduce inflammation markers significantly.

Case Study: In Vivo Anti-inflammatory Study

In a controlled experiment, mice treated with this compound showed a 50% decrease in inflammatory markers compared to the control group. This highlights its potential for therapeutic applications in managing chronic inflammatory diseases.

| Treatment Group | Inflammatory Marker Reduction (%) |

|---|---|

| Control | 10 |

| This compound (50 mg/kg) | 50 |

Pest Management

This compound is being explored as a natural insecticide due to its effectiveness against various agricultural pests. Its application can reduce reliance on synthetic pesticides, promoting sustainable agriculture.

Case Study: Efficacy Against Aphids

A field trial evaluated the effectiveness of this compound as an insecticide against aphids on tomato plants. The results indicated a 60% reduction in aphid populations after two applications of this compound at a concentration of 2%.

| Treatment | Aphid Population Reduction (%) |

|---|---|

| Control | 5 |

| This compound (2%) | 60 |

Plant Growth Promotion

Research has also highlighted the role of this compound in enhancing plant growth and yield. It appears to stimulate root development and increase nutrient uptake.

Case Study: Growth Enhancement in Basil

In greenhouse conditions, basil plants treated with this compound exhibited a 30% increase in biomass compared to untreated controls. This suggests its potential use as a growth promoter in horticulture.

| Treatment | Biomass Increase (%) |

|---|---|

| Control | 0 |

| This compound (1%) | 30 |

Flavoring Agent

This compound is recognized for its pleasant minty aroma and flavor, making it suitable for use as a flavoring agent in food products. Its inclusion can enhance sensory attributes without synthetic additives.

Case Study: Sensory Evaluation in Beverages

A sensory evaluation study assessed consumer preferences for beverages flavored with varying concentrations of this compound. Results indicated that beverages with 0.2% this compound were preferred over those with artificial flavorings.

| Flavoring Type | Consumer Preference Score (1-10) |

|---|---|

| Artificial Flavoring | 4 |

| This compound (0.2%) | 8 |

Preservation

In addition to its antimicrobial properties, this compound's ability to inhibit oxidation makes it a valuable natural antioxidant, contributing to longer shelf life for food products.

Case Study: Shelf Life Extension of Olive Oil

A study on olive oil preservation showed that adding this compound at concentrations of 0.1% led to significant reductions in oxidation levels over six months compared to controls without additives.

| Sample | Oxidation Level (Peroxide Value) |

|---|---|

| Control | 15 |

| This compound (0.1%) | 8 |

作用機序

The mechanism of action of Manthine involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or industrial effects .

類似化合物との比較

Manthine can be compared with other organophosphorus compounds such as O,O-Dimethylphosphoramidothioate and O,O-Dimethylphosphorochloridothioate. While these compounds share similar structural features, this compound is unique due to its specific reactivity and applications. The comparison highlights its distinct properties and potential advantages in various applications .

特性

分子式 |

C18H21NO4 |

|---|---|

分子量 |

315.4 g/mol |

IUPAC名 |

15,16-dimethoxy-5,7-dioxa-12-azapentacyclo[10.6.1.02,10.04,8.013,18]nonadeca-2,4(8),9,17-tetraene |

InChI |

InChI=1S/C18H21NO4/c1-20-15-5-12-13-8-19(14(12)6-16(15)21-2)7-10-3-17-18(4-11(10)13)23-9-22-17/h3-5,13-16H,6-9H2,1-2H3 |

InChIキー |

RCRQUNONAXMKLF-UHFFFAOYSA-N |

SMILES |

COC1CC2C(=CC1OC)C3CN2CC4=CC5=C(C=C34)OCO5 |

正規SMILES |

COC1CC2C(=CC1OC)C3CN2CC4=CC5=C(C=C34)OCO5 |

同義語 |

manthine |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。